![molecular formula C47H68I6N2O6 B041213 1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (Z)-octadec-9-enoate CAS No. 161466-45-1](/img/structure/B41213.png)

1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (Z)-octadec-9-enoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

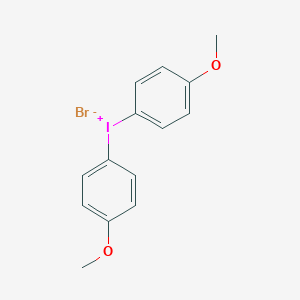

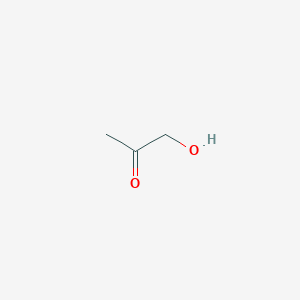

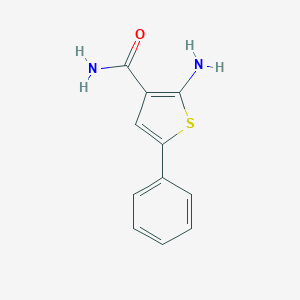

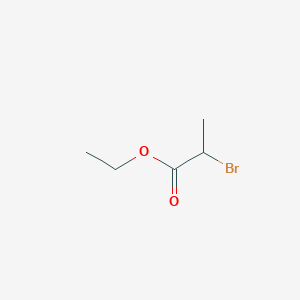

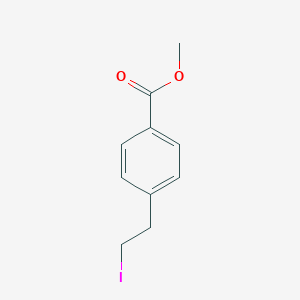

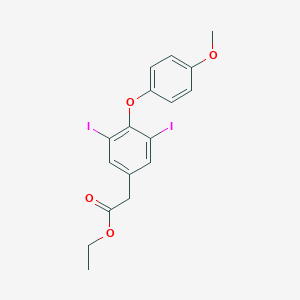

The synthesis of compounds similar to 1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (Z)-octadec-9-enoate often involves multi-step chemical processes. For instance, Chehrouri et al. (2020) discuss the synthesis of related compounds through a route involving hydrogenation-hydrazidation of methyl octadec-9-enoate to octadecanoic hydrazide (Chehrouri et al., 2020). Such synthetic routes are complex and require careful control of reaction conditions.

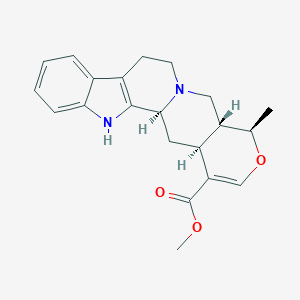

Molecular Structure Analysis

The molecular structure of compounds like 1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (Z)-octadec-9-enoate can be intricate, involving various functional groups and stereochemistry. The crystal structure of similar compounds has been determined through techniques like X-ray diffraction, as seen in the work of Ganapathy et al. (2013) (Ganapathy et al., 2013).

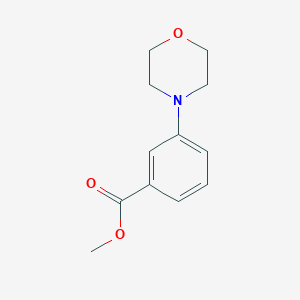

Chemical Reactions and Properties

Chemical reactions involving compounds of this nature typically include transformations of functional groups, bond formations, and rearrangements. Hartmann et al. (1994) explored the synthesis of related cyclopropene and cyclopropane esters, highlighting the complexity of reactions these compounds can undergo (Hartmann et al., 1994).

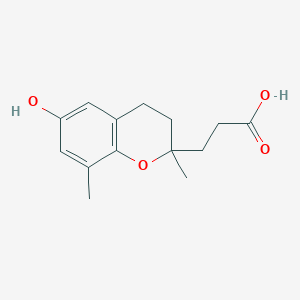

Physical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, and solubility, are crucial for their practical applications. The study of physical properties often involves spectroscopic methods and thermal analyses, as seen in the work of Sasaki et al. (2002), who studied the redox properties of similar compounds (Sasaki et al., 2002).

Chemical Properties Analysis

Chemical properties like reactivity, stability, and compatibility with other substances are key to understanding the applications of these compounds. Research such as that by Freeman et al. (1996) provides insight into the rearrangement reactions of similar compounds, shedding light on their chemical behavior (Freeman et al., 1996).

Wissenschaftliche Forschungsanwendungen

Hepatographic Imaging Agents

A study by Weichert et al. (1986) explored a series of glyceryl 1,3-bis- and 1,2,3-tris[omega-(3-amino-2,4,6-triiodophenyl)alkanoates], which were synthesized, radioiodinated with iodine-125, and evaluated for their ability to selectively localize in the liver for potential use as hepatographic imaging agents. This research aimed at developing compounds that could provide enhanced liver imaging capabilities. Glyceryl 1,2,3-tris[3-(3-amino-2,4,6-triiodophenyl)propionate] displayed rapid and sustained liver specificity, accumulating in the liver at significant concentrations over time, which justifies further studies in higher animal species (Weichert, Groziak, Longino, Schwendner, & Counsell, 1986).

MicroCT Contrast Agent for Liver Imaging

Henning et al. (2008) investigated the imaging characteristics and pharmacokinetics of 1,3-Bis-[7-(3-amino-2,4,6-triiodophenyl)-heptanoyl]-2-oleoyl glycerol (DHOG, Fenestra LC), a hepatobiliary contrast agent for microCT in mice. This study aimed to assess DHOG's effectiveness in enhancing liver visualization in microCT imaging. The findings demonstrated marked early postcontrast enhancement of blood and a very high enhancement of the spleen and liver parenchyma, with no significant renal enhancement or excretion observed. The results suggest DHOG is a suitable contrast agent for liver imaging in mice, providing high reproducibility for lesion detection (Henning, Weber, Bauer, Meier, Carlsen, Sutton, Prevrhal, Ziegler, Feußner, Daldrup-Link, & Rummeny, 2008).

Eigenschaften

IUPAC Name |

1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (Z)-octadec-9-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H68I6N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24-29-43(58)61-34(32-59-41(56)27-22-18-16-20-25-35-37(48)30-39(50)46(54)44(35)52)33-60-42(57)28-23-19-17-21-26-36-38(49)31-40(51)47(55)45(36)53/h9-10,30-31,34H,2-8,11-29,32-33,54-55H2,1H3/b10-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPURVAFCMUEHIC-KTKRTIGZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCCCCCC1=C(C(=C(C=C1I)I)N)I)COC(=O)CCCCCCC2=C(C(=C(C=C2I)I)N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC(COC(=O)CCCCCCC1=C(C(=C(C=C1I)I)N)I)COC(=O)CCCCCCC2=C(C(=C(C=C2I)I)N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H68I6N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1518.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-bis[7-(3-amino-2,4,6-triiodophenyl)heptanoyloxy]propan-2-yl (Z)-octadec-9-enoate | |

CAS RN |

161466-45-1 |

Source

|

| Record name | DHOG | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161466451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol](/img/structure/B41139.png)

![3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol](/img/structure/B41164.png)